Cyclohexanone phenylhydrazone

Vue d'ensemble

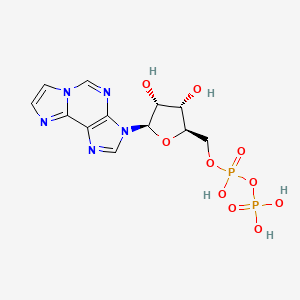

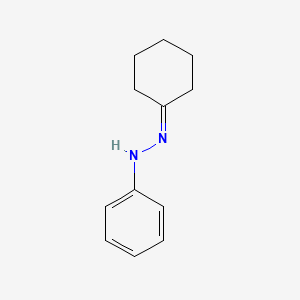

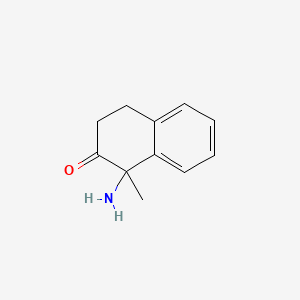

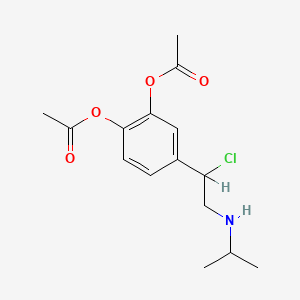

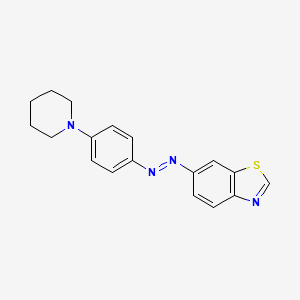

Description

Cyclohexanone phenylhydrazone (CHP) is a synthetic chemical compound with antibacterial activity. It is used to treat bacterial infections, such as those caused by Staphylococcus aureus, Streptococcus pyogenes, and Proteus . It contains 16 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .

Synthesis Analysis

The synthesis of Cyclohexanone phenylhydrazone involves the reaction of a phenyl hydrazine with a carbonyl (aldehyde or ketone) initially forming a phenylhydrazone which isomerizes to the respective enamine . The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). After completion of the reaction, water and ethyl acetate are added and the product is extracted with ethyl acetate .Chemical Reactions Analysis

The reaction of Cyclohexanone phenylhydrazone involves a complex network of reactions. The hydrogenation of phenol produces a mixture of cyclohexanol and cyclohexanone . The cyclohexanol is further dehydrogenated to yield more cyclohexanone .Physical And Chemical Properties Analysis

Cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor. Its molecular weight is approximately 98.15 g/mol. The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius. It is not soluble in water, but readily soluble in common organic solvents like acetone, ethanol, and benzene .Applications De Recherche Scientifique

Environmental Chemistry

Cyclohexanone phenylhydrazone has been used in the study of self-condensation reactions of cyclohexanone . The research was conducted at the School of Chemistry and Chemical Engineering, and Institute for Smart Materials and Engineering, University of Jinan, People’s Republic of China . The study involved the use of HRF5015, a perfluorosulfonic acid resin catalyst with unique pore structures, in the catalytic self-condensation of cyclohexanone under mild conditions . The reaction temperature was low, and the selectivity of the dimer was close to 100% . The apparent activation energy for the dimer formation reaction was 54 kJ mol−1 .

Chemical Engineering

In the field of chemical engineering, Cyclohexanone phenylhydrazone has been used in the hydrogenation of phenol to cyclohexanone . The study was conducted using a composite catalytic system of Pd/C-heteropoly acid . The results showed that 100% conversion of phenol and 93.6% selectivity of cyclohexanone were achieved within 3 hours under 80 °C and 1.0 MPa hydrogen pressure .

Organic Synthesis

Cyclohexanone phenylhydrazone is used in the Fischer indole synthesis (FIS), a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions . The FIS of the cyclohexanone and hydrazine afforded the indolenine .

Biofuel Production

Cyclohexanone is regarded as a promising second-generation biofuel . The dimers by the self-condensation of cyclohexanone include a pair of resonance structures of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexa-none, which can be readily dehydrogenated directly to o-phenylphenol (OPP) .

Pharmaceuticals

Cyclohexanone phenylhydrazone is used in the synthesis of indole rings, often present as the framework in the total synthesis of natural products, particularly those found in the realm of alkaloids, which comprise a ring system known as an indole alkaloid .

Material Science

Cyclohexanone is an important intermediate in the manufacture of polyamides in the chemical industry . It is used in the production of adipic acid and caprolactam, both of which are intermediates in the production of nylon 6,6 and nylon 6 respectively .

Food Industry

While there isn’t specific information on the use of Cyclohexanone phenylhydrazone in the food industry, phenolic compounds, which can be derived from Cyclohexanone phenylhydrazone, have potential use as biopreservatives . They have been extensively studied for their application in the food industry for improving the shelf life of perishable products .

Agriculture

In agriculture, phenylhydrazone derivatives have been used in the synthesis of fungicides . These fungicides can help in controlling the growth of harmful fungi, thereby protecting crops and improving agricultural yield .

Energy Production

Cyclohexanone, which can be derived from Cyclohexanone phenylhydrazone, is regarded as a promising second-generation biofuel . The dimers by the self-condensation of cyclohexanone include a pair of resonance structures of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexa-none, which can be readily dehydrogenated directly to o-phenylphenol (OPP) .

Textile Industry

Cyclohexanone is an important intermediate in the manufacture of polyamides in the textile industry . It is used in the production of adipic acid and caprolactam, both of which are intermediates in the production of nylon 6,6 and nylon 6 respectively .

Cosmetics

While there isn’t specific information on the use of Cyclohexanone phenylhydrazone in the cosmetics industry, phenolic compounds, which can be derived from Cyclohexanone phenylhydrazone, have been used in various cosmetic formulations . These compounds have well-reported health benefits and a daily diet enriched in these compounds is important to promote well-being .

Safety And Hazards

Exposure to Cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone .

Propriétés

IUPAC Name |

N-(cyclohexylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTPSOUIPIOTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=CC=CC=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241550 | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone phenylhydrazone | |

CAS RN |

946-82-7 | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)